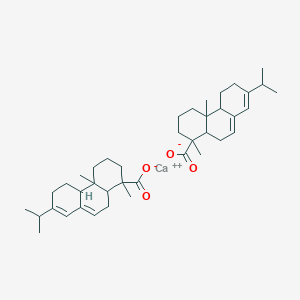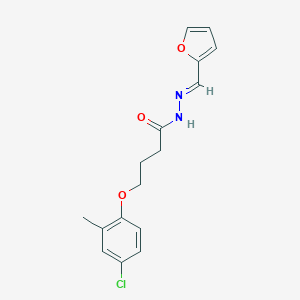
N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as TZD, which is a member of the thiazolidinedione family of compounds. TZD has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of TZD is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate gene expression and are involved in a variety of biological processes, including lipid metabolism, inflammation, and cell proliferation. TZD has been shown to activate PPAR-gamma, which is involved in the regulation of insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
TZD has a variety of biochemical and physiological effects, which make it a promising candidate for further research. Some of the most notable effects of TZD include increased insulin sensitivity, anti-inflammatory properties, and anti-cancer properties. TZD has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TZD for lab experiments is its well-characterized mechanism of action. This makes it a useful tool for studying the regulation of gene expression and other biological processes. In addition, TZD has a variety of biochemical and physiological effects, which make it a versatile compound for studying a variety of biological systems. However, one limitation of TZD is its relatively low solubility in water, which can make it difficult to work with in some experimental systems.
Zukünftige Richtungen
There are a variety of future directions for research on TZD. One area of interest is the development of new TZD analogs with improved pharmacological properties. Another area of interest is the exploration of TZD's potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of TZD and its potential for the treatment of other diseases, such as cancer and inflammatory disorders.
Synthesemethoden
The synthesis of TZD involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-imino-4-oxo-3-phenyl-1,3-thiazolidine. This intermediate is then reacted with chloroacetyl chloride to form N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide. The synthesis of TZD is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
TZD has been extensively studied for its potential use in scientific research. One of the most promising applications of TZD is in the treatment of diabetes. TZD has been shown to increase insulin sensitivity, which can help to regulate blood sugar levels in patients with diabetes. In addition, TZD has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research in these areas.
Eigenschaften
Molekularformel |
C17H14ClN3O2S |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-8-4-5-9-13(12)20-15(22)10-14-16(23)21(17(19)24-14)11-6-2-1-3-7-11/h1-9,14,19H,10H2,(H,20,22) |
InChI-Schlüssel |
VDJSXFPVFWKHAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC(=O)NC3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC(=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)


![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)
![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)